Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate is a synthetic organic compound with a complex structure It features a tert-butyl group, an azetidine ring, and a pyrimidine moiety substituted with an amino and a bromine group
Properties
IUPAC Name |
tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c1-12(2,3)19-11(18)17-5-7(6-17)9-8(13)4-15-10(14)16-9/h4,7H,5-6H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHOUJJKYMOPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions starting from simple precursors like urea and β-diketones.
Bromination: The pyrimidine ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving appropriate precursors.
Coupling Reaction: The azetidine ring is coupled with the brominated pyrimidine moiety under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added or removed as needed during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitrile derivatives, while reduction can lead to the formation of amines or other reduced products.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substituted Pyrimidines: Products where the bromine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Products resulting from the oxidation or reduction of the amino group.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate serves as a potential pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors allows for the development of new therapeutic agents. Notably, compounds with similar structures have shown significant antitumor activity by inhibiting tumor growth through various mechanisms, including the blockade of specific signaling pathways involved in cancer progression .
Research indicates that this compound may exhibit:
- Antitumor Effects: Similar pyrimidine derivatives have been reported to inhibit tumor cell proliferation effectively.
- Antimicrobial Properties: Some derivatives have demonstrated selective inhibition against Gram-positive bacteria while showing minimal effects on Gram-negative strains.
The presence of the amino and bromine groups enhances the compound's reactivity, allowing it to modulate biological pathways effectively.
Industrial Applications
In the industrial sector, this compound is utilized for:
- Synthesis of Specialty Chemicals: Its reactivity makes it suitable for creating various specialty chemicals.
- Agrochemicals Production: The compound can be used as an intermediate in the synthesis of agrochemicals.
- Advanced Materials Development: Its functional group compatibility lends itself to applications in materials science.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Antitumor Activity : Research has shown that pyrimidine derivatives can significantly inhibit tumor growth by blocking specific signaling pathways involved in cancer progression.
- Antimicrobial Testing : Various derivatives were screened for antibacterial activity, revealing selective inhibition against certain bacterial strains .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate depends on its specific application. In drug design, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino and bromine groups allows for interactions with biological macromolecules, influencing their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminoazetidine-1-carboxylate: Similar structure but lacks the pyrimidine moiety.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a bicyclic structure instead of the azetidine ring.
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Features a piperidine ring instead of the azetidine ring.
Uniqueness
Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate is unique due to the combination of the azetidine ring and the substituted pyrimidine moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Biological Activity
Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Synthesis
The compound features a tert-butyl group , an azetidine ring , and a pyrimidine moiety substituted with an amino and a bromine group. Its molecular formula is with a molecular weight of approximately 329.19 g/mol .
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Pyrimidine Moiety : Starting from urea and β-diketones, the pyrimidine ring is synthesized.
- Bromination : The pyrimidine ring is brominated using reagents like N-bromosuccinimide (NBS).
- Azetidine Ring Formation : Cyclization reactions create the azetidine structure.
- Coupling Reaction : The azetidine is coupled with the brominated pyrimidine under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and bromine groups enhances its reactivity, allowing it to modulate biological pathways effectively. This compound may act as a pharmacophore in drug design, influencing enzyme activity or receptor function.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by blocking specific signaling pathways involved in cancer progression .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds with similar structures:
- Antitumor Effects : A study involving pyrimidine derivatives highlighted their efficacy in inhibiting tumor cell proliferation through various mechanisms, including ERK pathway blockade .
- Antimicrobial Testing : In another investigation, various derivatives were screened for antibacterial activity, revealing that some exhibited selective inhibition against Gram-positive bacteria while showing minimal effects on Gram-negative strains .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl 3-aminoazetidine-1-carboxylate | Lacks pyrimidine moiety | Potentially less reactive |
| Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Bicyclic structure | Different pharmacological properties |
| Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | Piperidine ring | Distinct interaction profiles |
The combination of an azetidine ring with a substituted pyrimidine moiety in this compound provides unique chemical properties that enhance its potential applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
